![molecular formula C11H11N3OS2 B2612210 5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine CAS No. 313670-96-1](/img/structure/B2612210.png)
5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a thiadiazole derivative . It is potent and selective human adenosine A3 receptor antagonist . It is also used as a reactant in the synthesis of substituted thiadiazolyl (styryl)quinazolinones with anticonvulsant, sedative-hypnotic, and CNS depressant activities .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one study reported a yield of 70% with a melting point of 154-155°C . The compound was characterized using 1H-NMR, IR, and ESI-MS .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . It is a thiadiazole derivative, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, it has been reported that this compound can form charge transfer complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . For example, it has been reported to have a melting point of 154-155°C .Aplicaciones Científicas De Investigación
Cholinesterase Inhibition
Cholinesterases are enzymes involved in neurotransmitter regulation. The compound has demonstrated excellent inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Specifically, 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6g) exhibited an IC50 value of 38.35 μM for AChE and 147.75 μM for BChE. Eserine served as the reference standard .
Anti-Proliferative Activity
Derivatives with long straight chains substituted at the S-atom of the moiety displayed potent anti-proliferative activity. For instance, 6g achieved 4.96% cell viability at 25 μM and 2.41% cell viability at 50 μM among the synthesized derivatives. These findings highlight its potential as an anti-cancer agent .
Cytostatic Treatment
In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation. The compound’s properties make it a candidate for further investigation in this area .
Structure-Activity Relationship
The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences their cytotoxic activity. Researchers have explored this relationship to optimize the compound’s efficacy .
Antimicrobial Activity
While not explicitly mentioned for this specific compound, 1,3,4-thiadiazole derivatives have been studied for their antimicrobial properties. Further investigations could reveal its potential in this domain .
Medicinal Chemistry
The thiadiazole ring serves as a versatile scaffold in medicinal chemistry. Researchers continue to explore its diverse applications, including drug development and disease treatment .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a 1,3,4-thiadiazole scaffold have been known to exhibit diverse pharmacological activities, suggesting a wide range of potential targets .
Mode of Action
Compounds with a 1,3,4-thiadiazole scaffold have been reported to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Similar compounds have been reported to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are generally able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Similar compounds have been reported to have antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, analgesic, and antitumoural activities .
Action Environment
The stability of similar compounds under various conditions has been reported, suggesting that they may be stable under a variety of environmental conditions .
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-15-8-4-2-7(3-5-8)10-14-9(6-16-10)17-11(12)13-14/h2-6,10H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIETNKTMTZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

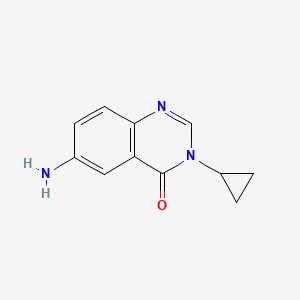


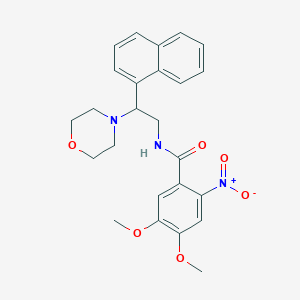
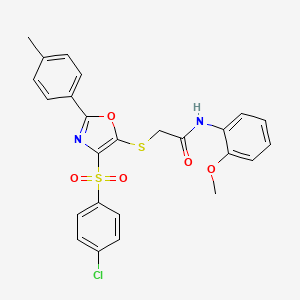
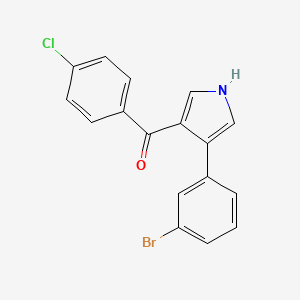
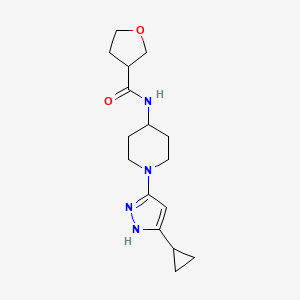
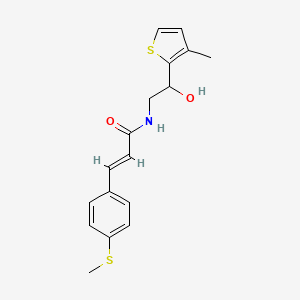

![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)
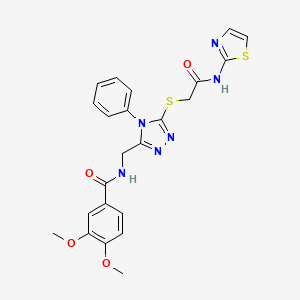
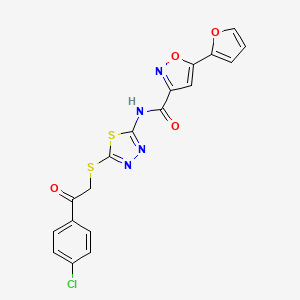
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2612147.png)
![5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2612150.png)